molecular formula C21H15ClN4O3 B15025385 (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide

(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B15025385
M. Wt: 406.8 g/mol
InChI Key: SYISLILQUUYXBK-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide” is a complex organic molecule that features a pyrido[1,2-a]pyrimidin core, a chlorophenoxy group, and a cyano group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin core, the introduction of the chlorophenoxy group, and the formation of the cyano and prop-2-enamide groups. Typical synthetic routes might involve:

    Formation of the Pyrido[1,2-a]pyrimidin Core: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenoxy Group: This step might involve a nucleophilic substitution reaction.

    Formation of the Cyano Group: This could be introduced via a cyanation reaction.

    Formation of the Prop-2-enamide Group: This might involve an amidation reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the existing functional groups.

    Substitution: The chlorophenoxy group could undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could yield derivatives with different substituents on the phenoxy ring.

Scientific Research Applications

The compound could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved

Properties

Molecular Formula

C21H15ClN4O3

Molecular Weight

406.8 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C21H15ClN4O3/c1-2-10-24-19(27)14(13-23)12-17-20(29-16-8-6-15(22)7-9-16)25-18-5-3-4-11-26(18)21(17)28/h2-9,11-12H,1,10H2,(H,24,27)/b14-12+

InChI Key

SYISLILQUUYXBK-WYMLVPIESA-N

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)Cl)/C#N

Canonical SMILES

C=CCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.